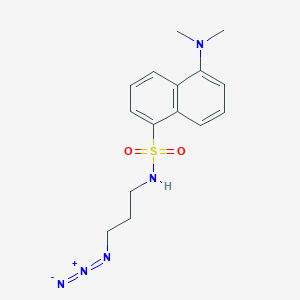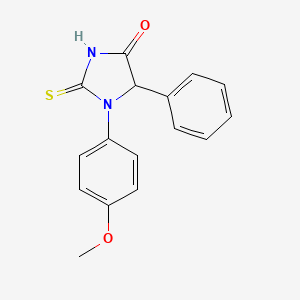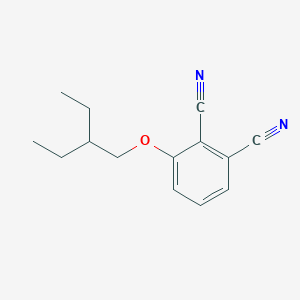![molecular formula C24H34O B12577397 6-Propyl-3-[4-(4-propylphenyl)cyclohexyl]cyclohex-2-en-1-one CAS No. 200133-51-3](/img/structure/B12577397.png)
6-Propyl-3-[4-(4-propylphenyl)cyclohexyl]cyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Propyl-3-[4-(4-propylphenyl)cyclohexyl]cyclohex-2-en-1-one is an organic compound with a complex structure that includes multiple cyclohexyl and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propyl-3-[4-(4-propylphenyl)cyclohexyl]cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of high-purity reagents and advanced purification techniques ensures the final product meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
6-Propyl-3-[4-(4-propylphenyl)cyclohexyl]cyclohex-2-en-1-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles, and other reactive species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Applications De Recherche Scientifique
6-Propyl-3-[4-(4-propylphenyl)cyclohexyl]cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Propyl-3-[4-(4-propylphenyl)cyclohexyl]cyclohex-2-en-1-one involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and resulting in specific physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexenone: A simpler compound with a similar cyclohexyl structure.
Phenylcyclohexane: Contains a phenyl group attached to a cyclohexane ring.
Propylcyclohexane: Features a propyl group attached to a cyclohexane ring.
Uniqueness
6-Propyl-3-[4-(4-propylphenyl)cyclohexyl]cyclohex-2-en-1-one is unique due to its combination of multiple functional groups and complex structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
200133-51-3 |
|---|---|
Formule moléculaire |
C24H34O |
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
6-propyl-3-[4-(4-propylphenyl)cyclohexyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C24H34O/c1-3-5-18-7-9-19(10-8-18)20-11-13-21(14-12-20)23-16-15-22(6-4-2)24(25)17-23/h7-10,17,20-22H,3-6,11-16H2,1-2H3 |
Clé InChI |
SWLWDFIGSAYVHL-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC(=CC1=O)C2CCC(CC2)C3=CC=C(C=C3)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B12577317.png)

![[1,1'-Bicyclohexyl]-1-propanoic acid](/img/structure/B12577326.png)

![Trichloro[12-(trimethylsilyl)dodec-11-YN-1-YL]silane](/img/structure/B12577338.png)
![(Bicyclo[2.2.1]heptan-2-yl)(1H-inden-1-yl)dimethoxysilane](/img/structure/B12577339.png)

![(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexan-1-ol](/img/structure/B12577349.png)
![7-(4-Methylpent-4-en-1-ylidene)-2,3-dioxabicyclo[2.2.1]heptane](/img/structure/B12577356.png)
![N-Allyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12577374.png)
![1,4-Dioxaspiro[4.5]dec-7-ene-8-carbonyl azide, 7-methyl-](/img/structure/B12577382.png)
![N~1~,N~2~-Bis[(anthracen-9-yl)methyl]ethane-1,2-diamine](/img/structure/B12577383.png)

